3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE
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Overview
Description
3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[321]OCTANE-8-SULFONAMIDE is a complex organic compound with a unique bicyclic structure
Mechanism of Action
Target of Action
The primary target of the compound 3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE, also known as (1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide, is the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a crucial role in the degradation of endogenous palmitoylethanolamide (PEA), a fatty acid amide that has anti-inflammatory and analgesic properties .
Mode of Action
The compound interacts with NAAA by inhibiting its activity, thus preserving PEA from degradation . This results in an increase and prolongation of PEA’s anti-inflammatory and analgesic efficacy at the inflamed site . The compound inhibits human NAAA in the low nanomolar range with a non-covalent mechanism of action .
Biochemical Pathways
By inhibiting NAAA, the compound affects the biochemical pathway of PEA degradation . This leads to an increase in the levels of PEA, which in turn modulates several downstream effects, including the reduction of inflammation and pain .
Pharmacokinetics
The compound has been found to have a favorable biochemical, in vitro, and in vivo drug-like profile , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of NAAA activity, leading to an increase in PEA levels . This results in enhanced anti-inflammatory and analgesic effects, as PEA is known to exert these effects through its interaction with peroxisome proliferator-activated receptor alpha (PPARα) and other targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylsulfonyl and sulfonamide groups. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE: shares structural similarities with other bicyclic sulfonamides and sulfonyl compounds.
4-Iodobenzoic acid: Another compound with a sulfonyl group, but with different chemical properties and applications.
Noble gas compounds: While not directly related, these compounds also exhibit unique chemical behaviors due to their unusual structures.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both phenylsulfonyl and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N,N-dimethyl-8-azabicyclo[3.2.1]octane-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-16(2)23(20,21)17-12-8-9-13(17)11-15(10-12)22(18,19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVIGTPCPCYFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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